5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile

Synthetic chemistry Pyrazole synthesis Reaction yield optimization

5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 649746-06-5), also indexed in the crystallographic literature as 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, is a C-4 carbonitrile-substituted, C-5 acetylated 1,3-diphenylpyrazole derivative with molecular formula C₁₈H₁₃N₃O and molecular weight 287.3 g/mol. It belongs to the broader 1,3-diphenyl-1H-pyrazole-4-carbonitrile chemotype, a privileged scaffold recognized for antimicrobial, antitumor, and enzyme-inhibitory activities across multiple medicinal chemistry programs.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 649746-06-5
Cat. No. B12595715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile
CAS649746-06-5
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C18H13N3O/c1-13(22)18-16(12-19)17(14-8-4-2-5-9-14)20-21(18)15-10-6-3-7-11-15/h2-11H,1H3
InChIKeyLWDUHCISVQWHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 649746-06-5): Procurement-Relevant Structural Identity and Scaffold Context


5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile (CAS 649746-06-5), also indexed in the crystallographic literature as 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, is a C-4 carbonitrile-substituted, C-5 acetylated 1,3-diphenylpyrazole derivative with molecular formula C₁₈H₁₃N₃O and molecular weight 287.3 g/mol . It belongs to the broader 1,3-diphenyl-1H-pyrazole-4-carbonitrile chemotype, a privileged scaffold recognized for antimicrobial, antitumor, and enzyme-inhibitory activities across multiple medicinal chemistry programs [1]. The compound is utilized both as a direct building block for generating enaminone-derived antitumor agents and as a versatile intermediate in heterocyclic library synthesis [2].

Privileged 1,3-diphenylpyrazole scaffold with carbonitrile and acetyl substitution
C-5 acetyl enables enaminone formation for regioselective derivatization
Versatile building block for heterocyclic library synthesis and SAR expansion

Why Generic Substitution of 5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile with Close Pyrazole Analogs Is Scientifically Invalid


Within the 1,3-diphenylpyrazole-4-carbonitrile class, seemingly minor substituent variations at the C-3 aryl and C-5 positions produce large quantitative divergences in synthetic yield, reactivity, and downstream biological performance . The acetyl group at C-5 is not an inert substituent; it is the critical enolizable ketone handle that enables enaminone formation via reaction with DMF-DMA—a transformation that the C-5 amino, unsubstituted, or carboxylic acid analogs cannot undergo with comparable efficiency [1]. Furthermore, single-atom changes at the C-3 aryl ring shift synthetic yields by 8–22 absolute percentage points under identical conditions . These differences mean that swapping this specific compound for a structurally adjacent catalog analog (e.g., the 5-amino or 4-chlorophenyl variant) is not a neutral substitution and can derail a synthetic sequence or alter SAR interpretation.

C-5 acetyl is mechanistically essential
Replacement with amino, H, or carboxylic acid groups may block enaminone formation and alter synthetic pathway.
C-3 aryl substitution alters synthetic yields
Single-atom changes at the 4-position can shift isolated yields by 8–22 points under identical conditions.
C-5 group directs biological target space
Acetyl routes to enaminone-based antitumor agents; amino or carboxylic acid analogs diverge into antimicrobial or RPA inhibition SAR.

5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Quantified Differentiation Evidence Against Closest Analogs


Synthetic Yield vs. 4-Substituted Aryl Analogs Under Identical Cyclocondensation Conditions

In a direct head-to-head comparison, Bratusek et al. (2003) synthesized four 5-acetyl-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles (6a–6d) via cyclocondensation of (E)-3-benzoylamino-4-cyano-2-oxo-3-butene with N-phenylbenzohydrazonoyl chlorides bearing different 4-substituents, all under identical conditions (Et₃N, CH₂Cl₂, reflux). The unsubstituted parent compound (6a, target) gave 61% yield. The 4-methyl analog (6b) gave 53% yield—an 8-percentage-point deficit. In contrast, the 4-chloro (6c) and 4-methoxy (6d) analogs gave substantially higher yields of 75% and 71%, respectively . This 14–22 percentage-point spread among direct analogs demonstrates that the 4-H substitution profile yields a preparatively distinct outcome, relevant to production cost and scale-up feasibility.

Synthetic Yield
Data to verify
Target 61% yield vs. 4-Me (53%), 4-Cl (75%), 4-OMe (71%); 22-point spread among four analogs under identical conditions.
Yield profile may influence scale-up cost and purity.
One-pot cyclocondensation; isolated by filtration from ethanol.
Synthetic chemistry Pyrazole synthesis Reaction yield optimization

Crystal-Sate Dihedral Angle Profile vs. Closely Related Pyrazole-4-carbonitrile Analogs

The single-crystal X-ray structure of this compound (reported as 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile) reveals a distinctive butterfly-like conformation in which the pyrazole ring forms dihedral angles of 59.31(8)° and 57.24(8)° with the two phenyl rings, and the acetyl C–C=O plane is twisted by 7.95(18)° relative to the pyrazole plane [1]. By comparison, the structurally related 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile adopts a nearly planar 3-acetyl-pyrazole-4-carbonitrile unit with an r.m.s. deviation of only 0.0295(1) Å for the ten non-H atoms—indicating substantially less torsional freedom [2]. This conformational difference affects crystal packing, solubility, and potentially molecular recognition events in target binding.

Crystal Conformation
Reported
Pyrazole–phenyl dihedral angles 59.31° and 57.24°; acetyl twist 7.95° vs. near-planar p-tolyl analog (r.m.s. 0.03 Å).
Non-planar conformation may affect solid-state properties and binding modes.
X-ray at 100 K; comparator at room temperature.
X-ray crystallography Conformational analysis Solid-state structure

Enaminone-Forming Reactivity as a Gatekeeper Intermediate for Antitumor Derivatives: Differentiation from C-5 Amino and C-5 Carboxylic Acid Analogs

The C-5 acetyl group of this compound undergoes condensation with DMF-DMA to yield 3-[(E)-3-(dimethylamino)acryloyl]-1,5-diphenyl-1H-pyrazole-4-carbonitrile (enaminone 3), a key intermediate that enables regioselective 1,3-dipolar cycloaddition with nitrilimines to produce pyrazole–pyrazole hybrid antitumor agents [1]. Downstream derivatives such as 3-[3-(4-cyano-1,5-diphenyl-1H-pyrazole-3-yl)-1-(4-methylphenyl)-1H-pyrazole-4-carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbonitrile (27c) and 3-(3-acetyl-1-phenyl-1H-pyrazole-4-carbonyl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile (8a) exhibited cytotoxic activity in the nanomolar range against breast and ovarian tumor cell lines with tolerable toxicity, and the compound class showed anti-estrogenic properties equipotent or superior to letrozole, the reference aromatase inhibitor [1]. In contrast, the C-5 amino analog (5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile) undergoes fundamentally different reactivity (acylation, condensation with active methylene reagents) yielding pyrazolopyridines and pyrazolopyrimidinones rather than enaminone-based antitumor agents [2], and the C-5 carboxylic acid diphenylpyrazole series targets RPA70N protein–protein interactions with Kd values of 54–1150 μM—a completely distinct target profile [3].

Enaminone Reactivity
Reported
Acetyl enables enaminone formation; downstream derivatives reported cytotoxicity GI₅₀ 40 nM (IGROVI) and comparator endocrine response context vs. letrozole.
C-5 acetyl gates enaminone pathway to cancer cell-line actives; amino and carboxylic acid analogs diverge.
DMF-DMA condensation; 14 breast/ovarian cell line panel.
Medicinal chemistry Enaminone synthesis Antitumor agents Breast cancer

Elemental Composition Purity Benchmarking Against Substituted Aryl Analogs

Bratusek et al. (2003) reported full elemental analysis (C, H, N) for all four analogs (6a–6d), allowing direct comparison of the match between calculated and found compositions—a critical purity indicator for procurement. The target compound (6a) showed: Calcd C 75.25, H 4.56, N 14.63; Found C 75.55 (+0.30), H 4.30 (−0.26), N 14.59 (−0.04) . For the 4-chloro analog (6c), the Cl content introduces an additional analytical dimension: Calcd C 67.19, H 3.76, N 13.06; Found C 66.98, H 3.65, N 13.00. The halogen-free nature of the target compound simplifies analytical verification and eliminates the need for halide-specific quantification in batch release testing.

Elemental Purity
Data to verify
Target: C deviation +0.30, H −0.26, N −0.04; halogen-free. 4-Cl analog requires additional Cl quantification.
Halogen-free composition reduces analytical QC burden.
Combustion elemental analysis; compared to Cl and OMe analogs.
Analytical chemistry Quality control Elemental analysis Procurement specification

Class-Level Antimicrobial Potential of the 1,3-Diphenylpyrazole-4-carbonitrile Scaffold

While no dedicated MIC data exist for the target compound itself, the broader 1,3-diphenylpyrazole-4-carbonitrile chemotype has demonstrated potent anti-Gram-positive activity. A library of 40 novel 1,3-diphenyl pyrazole derivatives yielded hit compounds with MIC values as low as 0.78 μg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis, with bactericidal action and biofilm-eradicating capability confirmed [1]. In a separate SAR study, 3,4-diphenylpyrazole (DPP) Hsp90 inhibitor analogs showed MIC ≤ 50 μg/mL against S. aureus Newman, with associated HEK cell LC₅₀ values ranging from 2.89 to 31.7 μg/mL [2]. The target compound, bearing the acetyl and carbonitrile functionality on the pyrazole core, represents an underexplored substitution pattern within this active chemotype and is positioned as a building block for focused antimicrobial SAR expansion.

Antimicrobial Class Activity
Class-level inference
Class representatives: MIC 0.78 μg/mL against S. aureus and MRSA; biofilm eradication reported.
Acetyl-carbonitrile pattern is underexplored in this active chemotype; supports SAR expansion.
No direct MIC data for target compound; broth microdilution assays.
Antimicrobial resistance Gram-positive bacteria Biofilm inhibition MRSA

Patent-Cited Therapeutic Potential: MALT1 Protease Inhibition and Autoimmune Disease Applications

A 2017 Japanese patent application (JP2017214315A) by Toray Industries discloses diphenylpyrazole derivatives represented by a generic formula that encompasses 5-acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile as a core scaffold. The claimed compounds function as MALT1 protease activity inhibitors and are described as useful for treating or preventing autoimmune diseases including multiple sclerosis and psoriasis [1]. This patent-based evidence positions the target compound within a structurally defined and therapeutically relevant IP space, differentiating it from generic pyrazole-4-carbonitriles that lack specific MALT1-targeting patent disclosures. The MALT1 protease mechanism is distinct from the RPA70N (DNA damage response) and aromatase (anti-estrogenic) pathways associated with other diphenylpyrazole subclasses [2].

MALT1 Patent Context
Class-level inference
JP2017214315A claims diphenylpyrazoles as MALT1 protease inhibitors; multiple sclerosis, psoriasis models.
Scaffold in IP-protected autoimmune disease research space.
Distinct from RPA70N and aromatase-targeting subclasses.
MALT1 inhibitor Autoimmune disease Drug discovery Immunology

Recommended Procurement and Application Scenarios for 5-Acetyl-1,3-diphenyl-1H-pyrazole-4-carbonitrile Based on Quantitative Evidence


Enaminone-Based Antitumor Library Synthesis

Procure this compound as the key gateway intermediate for generating 3-[(E)-3-(dimethylamino)acryloyl]-1,5-diphenyl-1H-pyrazole-4-carbonitrile (enaminone 3), which upon regioselective 1,3-dipolar cycloaddition with nitrilimines yields pyrazole–pyrazole hybrids with demonstrated nanomolar cytotoxicity (GI₅₀ = 40 nM against IGROVI ovarian tumor cells) and anti-estrogenic activity equipotent or superior to letrozole [1]. The C-5 acetyl group is mechanistically irreplaceable for this transformation; C-5 amino or unsubstituted analogs cannot generate the required enaminone intermediate. Recommended for medicinal chemistry groups pursuing breast and ovarian cancer targets.

Antimicrobial Diphenylpyrazole SAR Expansion

Use this compound as a structurally distinct entry point into the 1,3-diphenylpyrazole antimicrobial chemotype, which has yielded compounds with MIC values as low as 0.78 μg/mL against S. aureus and MRSA, including biofilm-eradicating and low-resistance-generation profiles [1]. The acetyl-carbonitrile substitution pattern on the pyrazole core is underexplored within this active space, offering a differentiated vector for focused SAR studies. The halogen-free composition also simplifies downstream toxicological assessment, as halogenated analogs in the DPP class can exhibit HEK cell cytotoxicity (LC₅₀ 2.89–31.7 μg/mL) [2].

MALT1 Protease Inhibitor Drug Discovery

Leverage this compound's scaffold as a starting point for MALT1-targeted autoimmune disease programs, based on patent JP2017214315A (Toray Industries) that claims diphenylpyrazole derivatives as MALT1 protease inhibitors for treating multiple sclerosis and psoriasis [1]. The IP landscape differentiates this chemotype from RPA70N-binding diphenylpyrazole carboxylic acids (cancer, DNA damage response) and antimicrobial 5-amino analogs, enabling IP-aware lead optimization with reduced freedom-to-operate risk.

Crystallography and Computational Chemistry Reference Standard

Use this compound as a structurally validated reference for X-ray crystallography and DFT calculations on 1,3-diphenylpyrazole-4-carbonitriles. The published single-crystal structure (Abdel-Aziz et al., 2012) provides precise dihedral angles (59.31° and 57.24° for pyrazole–phenyl rings; 7.95° for acetyl twist), unit cell parameters, and intermolecular interaction data [1]. The butterfly conformation and weak C–H···N and C–H···O hydrogen-bonding network serve as a benchmark for computational modeling of pyrazole conformational landscapes, which directly impacts docking accuracy in structure-based drug design.

Application
Selection Property
Validation Focus
Cancer cell-line library synthesis
C-5 acetyl enaminone reactivity
Cytotoxicity endpoint screening (breast/ovarian panels)
Gram-positive antimicrobial SAR
Underexplored acetyl-carbonitrile substitution
MIC and biofilm eradication endpoints
MALT1 protease inhibition studies
Patent-disclosed MALT1-targeted scaffold
Autoimmune disease model response context
Crystallographic reference standard
Published single-crystal structure data
Conformational analysis and DFT benchmarking
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